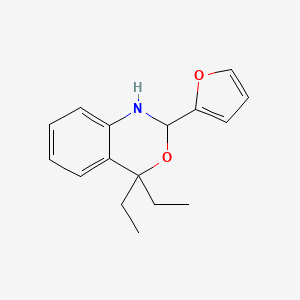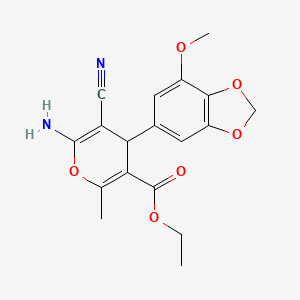![molecular formula C17H19F2N5O B5525576 2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)
2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The exploration of benzamide derivatives, including those with pyrimidine and pyrrolidinyl groups, is significant in medicinal chemistry due to their diverse biological activities. These compounds are often examined for their potential as therapeutic agents in various diseases.
Synthesis Analysis
Synthesis of similar compounds involves multiple steps, starting from basic benzamide or pyrimidine precursors, through to complex reactions including nucleophilic substitution, amidation, and sometimes cyclization. For instance, the synthesis of pyrimidinyl benzamides might involve condensing benzamide derivatives with pyrimidinyl-pyrrolidinyl intermediates under specific conditions to achieve the desired structure (Wang et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives is often conducted using X-ray crystallography, NMR spectroscopy, and other analytical techniques to elucidate the compound's configuration. This analysis is crucial for understanding the compound's potential interaction with biological targets (Yanagi et al., 2000).
Chemical Reactions and Properties
Benzamide derivatives with pyrimidinyl and pyrrolidinyl substituents participate in various chemical reactions, including acylation, alkylation, and sulfonation. These reactions are significant for modifying the compound's chemical properties for specific biological activities (Gangjee et al., 2007).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Design Research into similar chemical structures often focuses on the synthesis and characterization of novel compounds with potential therapeutic applications. For example, studies on the synthesis of novel pyrazolopyrimidine derivatives with anti-cancer and anti-inflammatory properties highlight the importance of such chemical scaffolds in medicinal chemistry (Rahmouni et al., 2016). The design and synthesis of compounds like N-pyridyl and pyrimidine benzamides for the treatment of epilepsy also indicate the role of specific functional groups in modulating biological activity (Amato et al., 2011).
Biological Evaluation and Drug Development The discovery and evaluation of compounds for potential therapeutic uses are a significant area of research. For instance, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor demonstrates the potential for such molecules in cancer treatment (Zhou et al., 2008). This highlights the broader utility of compounds with specific structural features in modulating biological pathways and disease states.
Material Science and Chemical Properties In addition to biomedical applications, research into the chemical properties of compounds with specific fluorinated and pyrimidinyl groups can contribute to material science. The synthesis and characterization of soluble polyimides derived from polycondensation processes illustrate the versatility of these chemical structures in creating high-performance polymers with desirable thermal and solubility properties (Zhang et al., 2007).
Propiedades
IUPAC Name |
2,4-difluoro-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O/c18-12-3-4-13(14(19)9-12)17(25)21-6-5-20-15-10-16(23-11-22-15)24-7-1-2-8-24/h3-4,9-11H,1-2,5-8H2,(H,21,25)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJLHCSRUBXASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)
![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)

![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)
![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)
![5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol](/img/structure/B5525527.png)
![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)
![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)
![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)

![6-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5525594.png)
![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)
![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)